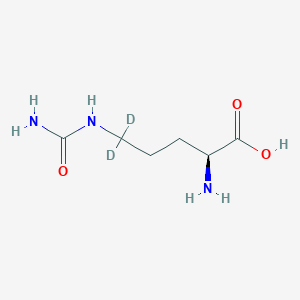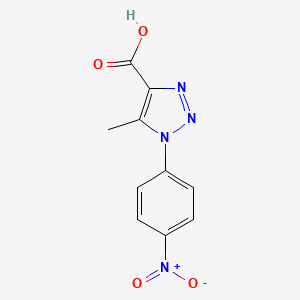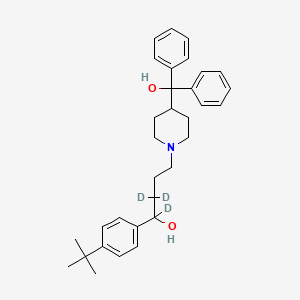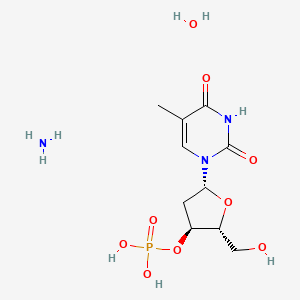
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid is a deuterium-labeled derivative of citrulline, an amino acid that plays a key role in the urea cycle. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be used in metabolic studies and tracer experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid typically involves the incorporation of deuterium atoms into the citrulline molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated starting materials in the synthesis of citrulline can also yield the desired deuterium-labeled product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid has several applications in scientific research:
Metabolic Studies: Its deuterium labeling makes it useful as a tracer in metabolic studies to track biochemical pathways.
Biological Research: It can be used to study the role of citrulline in the urea cycle and its effects on nitric oxide production.
Medical Research: This compound can be used in the development of diagnostic tools and therapeutic agents for diseases related to the urea cycle and nitric oxide metabolism.
Industrial Applications: It can be used in the production of deuterium-labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid involves its role in the urea cycle. It is converted into arginine, which is a precursor for the production of nitric oxide, a key signaling molecule in various physiological processes. The deuterium labeling allows for precise tracking of its metabolic fate and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Citrulline: The non-deuterated form of the compound, which plays a similar role in the urea cycle.
Arginine: Another amino acid involved in the urea cycle and nitric oxide production.
Ornithine: A precursor to citrulline in the urea cycle.
Uniqueness
The uniqueness of (2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid lies in its deuterium labeling, which provides distinct advantages in metabolic studies and tracer experiments. This isotopic labeling allows for more accurate tracking and analysis of biochemical pathways compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C6H13N3O3 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(carbamoylamino)-5,5-dideuteriopentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i3D2 |
Clé InChI |
RHGKLRLOHDJJDR-XHNVGKFISA-N |
SMILES isomérique |
[2H]C([2H])(CC[C@@H](C(=O)O)N)NC(=O)N |
SMILES canonique |
C(CC(C(=O)O)N)CNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![D-[3-2H]Glucose](/img/structure/B12057919.png)





![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B12057958.png)

